Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate: is an organic compound with a complex structure that includes a thiophene ring, a furan ring, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an esterification reaction, where 4-chlorobenzoic acid reacts with an alcohol in the presence of a catalyst such as sulfuric acid.
Formation of the Thiophene Ring: The thiophene ring is formed through a cyclization reaction involving sulfur-containing precursors.
Final Coupling: The final step involves coupling the furan and thiophene rings through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate exerts its effects depends on its interaction with molecular targets. It may inhibit specific enzymes or bind to receptors, modulating biological pathways. The exact mechanism can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-{[(4-methylbenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
- Methyl 3-(5-{[(4-fluorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
- Methyl 3-(5-{[(4-bromobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
Uniqueness
What sets Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate apart is the presence of the chlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a unique compound with distinct properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-[5-[(4-chlorobenzoyl)oxymethyl]furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5S/c1-22-18(21)16-14(8-9-25-16)15-7-6-13(24-15)10-23-17(20)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWDQUKCJIPGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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